molecular formula C17H15N3O2 B12920593 N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide CAS No. 62347-54-0

N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B12920593
CAS No.: 62347-54-0
M. Wt: 293.32 g/mol
InChI Key: ZGTURXRTCQHZQO-UHFFFAOYSA-N
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Description

N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the reaction of benzylamine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or oxadiazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(3,5-dimethyl-1,2,4-oxadiazol-5-yl)benzamide
  • N-Benzyl-N-(3-ethyl-1,2,4-oxadiazol-5-yl)benzamide
  • N-Benzyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Uniqueness

N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzyl and methyl groups may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

62347-54-0

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

InChI

InChI=1S/C17H15N3O2/c1-13-18-17(22-19-13)20(12-14-8-4-2-5-9-14)16(21)15-10-6-3-7-11-15/h2-11H,12H2,1H3

InChI Key

ZGTURXRTCQHZQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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